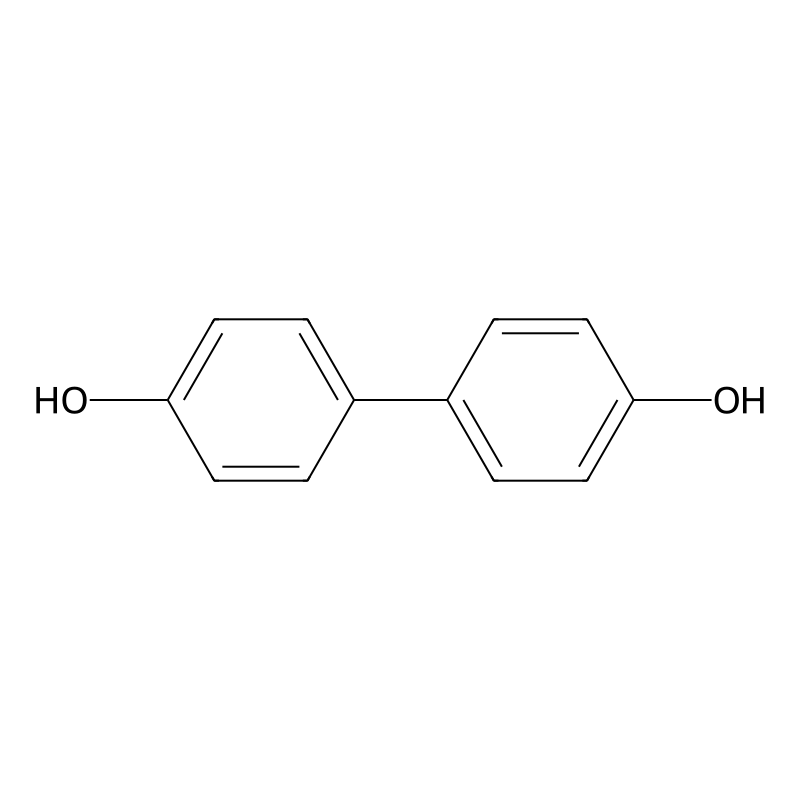4,4'-Dihydroxybiphenyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Production:
- Microbial production: Researchers have explored the use of fungi for the production of 4,4'-dihydroxybiphenyl. A 1980 study investigated 15 fungal species and found that 10 were capable of producing 4-hydroxybiphenyl, with seven of those also producing 4,4'-dihydroxybiphenyl. Two strains, Absidia pseudocylindrospora NRRL 2770 and Absidia sp. NRRL 1341, were identified as the most efficient for this process. [Source: National Institutes of Health, ]
Applications:
4,4'-Dihydroxybiphenyl, also known as biphenyl-4,4'-diol, is a colorless crystalline solid with the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol. It has a melting point of approximately 280-282 °C and a boiling point of around 355.2 °C at 760 mmHg . The compound is characterized by two hydroxyl groups located at the para positions on the biphenyl structure, which contributes to its chemical reactivity and stability.
4,4'-BP is considered to have low to moderate toxicity []. However, proper handling procedures are recommended to avoid potential hazards:
- Skin and Eye Contact: May cause irritation. Wear gloves and safety glasses when handling.
- Inhalation: May cause respiratory irritation. Use in a well-ventilated area.
- Flammability: Combustible material. Keep away from heat sources and open flames.
- Dehydrogenation Reactions: It can undergo dehydrogenation to form diphenoquinones .
- Oxidative Dimerization: The compound can be synthesized through oxidative dimerization processes involving precursors like 2,6-di-tert-butylphenol .
These reactions are essential for producing polymers and other derivatives that leverage the compound's properties.
Research indicates that 4,4'-dihydroxybiphenyl exhibits estrogenic activity, which can influence cell proliferation in estrogen-sensitive tissues. Studies have shown its effects on estrogen receptor binding and regulation of estrogen-sensitive proteins in human breast cancer cell lines . This biological activity highlights its potential implications in pharmacology and toxicology.
Several methods exist for synthesizing 4,4'-dihydroxybiphenyl:
- Oxidative Dimerization: The most common method involves the oxidative dimerization of 2,6-di-tert-butylphenol followed by reduction and dealkylation to yield the desired compound .
- Hydrogen Peroxide Method: Another method includes decomposing 4,4'-di(2-hydroxy-2-propyl)biphenyl using hydrogen peroxide in the presence of an acid catalyst in acetonitrile. This process yields high purity and substantial yields of 4,4'-dihydroxybiphenyl .
These methods are crucial for industrial applications where high purity and yield are necessary.
4,4'-Dihydroxybiphenyl is primarily used as:
- Monomer for Polymers: It serves as a starting material for heat-resistant polymers, including thermotropic liquid crystalline polymers used in high-temperature applications such as cookware .
- Biochemical Reagent: The compound is utilized in life science research as a biochemical reagent due to its stability and reactivity .
- Antioxidant Agent: It finds applications in rubber and latex products as an antioxidant to enhance durability and performance .
Studies have explored the interactions of 4,4'-dihydroxybiphenyl with various biological systems. Notably:
- Estrogen Receptor Binding: Research has demonstrated that this compound can bind to estrogen receptors, influencing cellular responses related to growth and differentiation .
- Toxicological Assessments: Its potential toxicity and effects on human health have been assessed through various studies focusing on cell proliferation and receptor interactions .
These interactions underscore the importance of understanding the compound's behavior in biological contexts.
Several compounds share structural similarities with 4,4'-dihydroxybiphenyl. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Hydroxybiphenyl | C₁₂H₁₀O | Less sterically hindered; lower melting point |
| Bisphenol A | C₁₄H₁₈O₂ | Contains two phenolic hydroxyl groups; widely used |
| 4,4'-Biphenol | C₁₂H₁₀O₂ | Similar structure but lacks the additional hydroxyl group |
| 2,6-Di-tert-butylphenol | C₁₄H₂₂O | Bulky substituents lead to different reactivity |
| 4-(2-Hydroxy-2-propyl)phenol | C₁₂H₁₄O₂ | Different functional groups affecting solubility |
The unique placement of hydroxyl groups in 4,4'-dihydroxybiphenyl contributes significantly to its chemical behavior and applications compared to these similar compounds.
Physical Description
XLogP3
Appearance
Melting Point
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 182 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 181 of 182 companies with hazard statement code(s):;
H312 (47.51%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (28.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (53.04%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (28.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (18.78%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (52.49%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
[1,1'-Biphenyl]-4,4'-diol: ACTIVE








